molecular formula C9H8ClN3O B12816175 (5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanamine CAS No. 944906-80-3

(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanamine

Cat. No.: B12816175
CAS No.: 944906-80-3
M. Wt: 209.63 g/mol
InChI Key: GUHNHFQYQWJSBL-UHFFFAOYSA-N
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Description

(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanamine (CID 22308689) is a high-purity chemical compound with the molecular formula C9H8ClN3O and a molecular weight of 209.63 g/mol . It belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research . The 1,3,4-oxadiazole core is a versatile pharmacophore known for its ability to participate in hydrogen bonding and interact with various biological targets, making it a valuable template for developing novel therapeutic agents . Research into 1,3,4-oxadiazole derivatives has demonstrated their promise in several areas, including the development of anticancer agents by inhibiting enzymes like thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . Furthermore, structurally related 5-aryl-1,3,4-oxadiazole compounds have been identified as potent inhibitors of the Rho/MRTF/SRF transcriptional pathway, a key mediator in the process of pathological fibrosis, suggesting potential applications in developing new anti-fibrotic therapies . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and adhere to their institution's laboratory safety protocols.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9-13-12-8(5-11)14-9/h1-4H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHNHFQYQWJSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232959
Record name 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944906-80-3
Record name 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944906-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Four-Component Synthesis via Ugi-4CR/Aza-Wittig Sequence

A facile and efficient method for synthesizing disubstituted 1,3,4-oxadiazoles, including derivatives with 4-chlorophenyl groups, involves a four-component reaction using:

  • N-isocyaniminotriphenylphosphorane,
  • Furfural,
  • Secondary amines,
  • Carboxylic acids.

This reaction proceeds in dichloromethane at room temperature without catalysts, yielding the oxadiazole ring through a Ugi-4CR/aza-Wittig sequence. The product is isolated by preparative layer chromatography.

Key reaction conditions and yields:

Component (mmol) Solvent Temperature Time Yield (%) Notes
N-isocyaniminotriphenylphosphorane (1.0) CH2Cl2 (5 mL) Room temp 2 h Up to 96 No catalyst, mild conditions
Furfural (1.0)
Secondary amine (1.0)
Carboxylic acid (1.0) Dropwise addition over 15 min

This method was demonstrated to produce N-benzyl[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine derivatives with high purity and yield.

Stepwise Synthesis via Hydrazinecarboxamide Intermediate

Another approach involves the synthesis of 1,3,4-oxadiazole derivatives starting from 4-chlorophenol:

  • Nitration of 4-chlorophenol to 4-chloro-2-nitrophenol.
  • Reduction to 2-amino-4-chlorophenol.
  • Reaction with sodium cyanate to form 1-(5-chloro-2-hydroxyphenyl)urea.
  • Reflux with hydrazine hydrate in ethanol to yield N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide.
  • Final cyclization with aromatic aldehydes in water/ethanol with sodium bisulfite to form 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues.

While this method is more complex and targets phenol-substituted oxadiazoles, it illustrates the use of hydrazinecarboxamide intermediates and aldehyde cyclization, which can be adapted for methanamine derivatives by modifying the aldehyde or amine components.

Amidoxime and Nitrile Cyclization Method (Relevant to Oxadiazole Core Formation)

The preparation of 1,3,4-oxadiazoles can also be achieved by cyclization of amidoximes with nitriles or carboxylic acid derivatives under heating:

  • Substituted amidoximes (e.g., p-chlorobenzamidoxime) react with nitriles or acid derivatives.
  • Heating in organic solvents (e.g., methanol, ethanol) at elevated temperatures (40–150 °C).
  • Workup includes extraction, washing, drying, and recrystallization.

This method is versatile for introducing 4-chlorophenyl substituents on the oxadiazole ring and can be tailored to yield amino-substituted derivatives by selecting appropriate amidoximes and nitriles.

Nucleophilic Substitution on Preformed Oxadiazole Rings

Post-synthesis functionalization of oxadiazole rings bearing halogen substituents can be performed by nucleophilic substitution with amines to introduce the methanamine group:

  • Dissolve the oxadiazole intermediate in a polar aprotic solvent such as N,N-dimethylformamide.
  • Add lithium hydride to activate the nucleophile.
  • Add alkyl or aralkyl halides to substitute at the desired position.
  • Stir at room temperature or slightly elevated temperature for several hours.
  • Isolate the product by precipitation and filtration.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Four-component Ugi-4CR/Aza-Wittig N-isocyaniminotriphenylphosphorane, furfural, secondary amine, carboxylic acid, CH2Cl2, room temp High yield, mild conditions, catalyst-free Requires specific reagents, purification by chromatography
Stepwise hydrazinecarboxamide route 4-chlorophenol nitration, reduction, cyanate, hydrazine hydrate, aldehyde, reflux Well-established, adaptable to various substituents Multi-step, longer reaction times
Amidoxime-nitrile cyclization Amidoximes, nitriles, heating (40–150 °C) Versatile, suitable for various substitutions Requires elevated temperatures, careful workup
Nucleophilic substitution on oxadiazole Oxadiazole intermediate, lithium hydride, alkyl halides, DMF Direct functionalization, good control over substitution Requires preformed oxadiazole, sensitive reagents

Research Findings and Yields

  • The four-component synthesis method yields up to 96% of the target oxadiazole derivatives with 4-chlorophenyl substituents under mild conditions.
  • Stepwise synthesis involving hydrazinecarboxamide intermediates provides structurally related oxadiazoles with good yields, though typically requiring longer reaction times and multiple purification steps.
  • Amidoxime cyclization methods yield oxadiazoles in the range of 60–80%, depending on the substituents and reaction conditions.
  • Nucleophilic substitution on oxadiazole rings allows for efficient introduction of methanamine groups, with reaction times of 4–5 hours and straightforward isolation procedures.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; Solvent: Acetic acid; Temperature: 50-70°C

    Reduction: Lithium aluminum hydride; Solvent: Ether; Temperature: 0-25°C

    Substitution: Alkyl halides; Solvent: Acetonitrile; Temperature: Room temperature

Major Products Formed

    Oxidation: Oxadiazole derivatives with various functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Alkylated oxadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to (5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanamine. For instance:

  • Synthesis and Evaluation : A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and evaluated for their anticancer activity against various cancer cell lines. One derivative demonstrated significant activity against SNB-19 and NCI-H460 cell lines with promising growth inhibition percentages (PGI) at 10 µM concentrations .
CompoundCell LinePGI (%)
6hSNB-1965.12
6hNCI-H46055.61
6hSNB-7554.68

Antibacterial Activity

In addition to its anticancer properties, (5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanamine exhibits antibacterial activity:

  • Evaluation Against Bacteria : Some derivatives showed effective antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, one compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL against certain strains .
CompoundBacterial StrainMIC (µg/mL)
6cGram-positive8
6cGram-negative8

Study on Anticancer Activity

A specific study focused on a synthesized derivative of (5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanamine tested against AMJ13 breast cancer cell lines revealed significant cytotoxic effects that were time-dependent. The highest inhibition rates were observed at concentrations of 40 and 60 µg/ml after a 72-hour exposure period.

Study on Antibacterial Activity

Another investigation into the antibacterial properties highlighted that modifications in the aniline group could enhance antibacterial activity significantly. For instance, a compound with structural similarities exhibited a remarkable inhibition rate against Staphylococcus aureus.

Mechanism of Action

The mechanism of action of (5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

    Receptors: It can bind to specific receptors on cancer cells, triggering pathways that result in cell death.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₈ClN₃O
  • Functional Groups : 1,3,4-Oxadiazole (heterocyclic core), 4-chlorophenyl (aromatic substituent), methanamine (primary amine).
  • Synthesis : Typically synthesized via cyclization reactions of hydrazide precursors or through polyphosphoric acid (PPA)-mediated condensation of substituted hydrazines with carboxylic acids .

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the oxadiazole ring, which modulate electronic, physical, and biological properties. Below is a comparative analysis with key analogs:

Substituent Variation on the Aromatic Ring

1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine

  • Structure : 4-Methylphenyl substituent instead of 4-chlorophenyl.
  • Properties: Lipophilicity: Lower than the chlorophenyl analog due to the hydrophobic methyl group. Synthesis: Synthesized via PPA-mediated condensation of 4-tolylhydrazine and glycine (87% yield) . Thermal Stability: Melting point 174.6°C, comparable to the chlorophenyl derivative .

2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline

  • Structure : Aniline group replaces methanamine.
  • Properties :
    • Reactivity : The aromatic amine enables coupling reactions for polymer synthesis.
    • Biological Activity : Derivatives show antimicrobial activity (MIC: 12.5–25 µg/mL against S. aureus) .

Variation in the Heterocyclic Core

[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine

  • Structure : Oxazole core instead of oxadiazole.
  • Properties :
    • Electronic Effects : Oxazole is less electron-deficient than oxadiazole, altering charge transport in optoelectronic applications.
    • Bioactivity : Reduced anticonvulsant activity compared to oxadiazole analogs .

Functional Group Modifications

(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

  • Structure : 1,2,4-Oxadiazole isomer with a methyl group.
  • Properties :
    • Solubility : Hydrochloride salt form improves aqueous solubility.
    • Thermal Stability : Lower melting point (decomposes above 150°C) than the 1,3,4-oxadiazole analog .

Biological Activity

(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanamine, also known as 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine, is a compound with significant potential in medicinal chemistry. Its unique oxadiazole structure contributes to diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C₁₀H₁₀ClN₃O
  • Molecular Weight : 223.66 g/mol
  • CAS Number : 1017782-52-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of (5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanamine against various cancer cell lines. Notably:

  • Cytotoxicity : The compound demonstrated significant cytotoxic activity against human leukemia cell lines such as CEM-13 and U-937. For instance, it exhibited a GI50 value lower than that of doxorubicin in certain assays, indicating potent anticancer properties .
  • Mechanism of Action : Flow cytometry assays revealed that this compound induces apoptosis in cancer cells in a dose-dependent manner. The activation of apoptotic pathways was confirmed by increased p53 expression and caspase-3 cleavage in MCF-7 breast cancer cells .
Cell LineGI50 (µM)Mechanism
CEM-13<0.5Apoptosis induction
U-937<0.7Increased p53 and caspase-3
MCF-70.65Dose-dependent apoptosis

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Inhibition Studies : In vitro tests indicated that (5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanamine inhibits the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used for comparison .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anti-inflammatory Activity

Research has also suggested that this compound possesses anti-inflammatory properties:

  • Cytokine Inhibition : In cell culture models, it was observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of (5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanamine:

  • Study on Breast Cancer Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound.
    • Results indicated a significant reduction in cell viability at concentrations above 0.5 µM.
    • Apoptotic markers were assessed using flow cytometry.
  • Antimicrobial Efficacy Against Multi-drug Resistant Strains :
    • A study focused on the effectiveness against MRSA strains.
    • The compound showed lower MIC values compared to traditional antibiotics like methicillin.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methanamine?

The compound is typically synthesized via cyclization of a hydrazide intermediate. For example, reacting 4-chlorobenzoic hydrazide with glycine in polyphosphoric acid (PPA) at 120–140°C for 4–6 hours yields the oxadiazole core. Post-reaction neutralization with ice-cold water and NaOH facilitates precipitation. Purification via recrystallization (methanol or ethanol) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • FT-IR : Confirms C=N and C-O-C stretches (~1600 cm⁻¹ and ~1250 cm⁻¹, respectively).
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm), methylene groups (δ 3.8–4.2 ppm), and oxadiazole carbons (δ 160–170 ppm).
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 222.6).
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar oxadiazoles .

Q. How is the compound’s purity validated in synthetic workflows?

Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) monitors reaction progress. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water gradient) confirms purity ≥95%. Differential scanning calorimetry (DSC) assesses thermal stability (melting point ~180–185°C) .

Advanced Research Questions

Q. What strategies optimize reaction yields in PPA-mediated syntheses?

  • Temperature control : Maintain 130°C ± 5°C to balance cyclization efficiency and side-product formation.
  • Stoichiometry : Use a 1:1.2 molar ratio of hydrazide to carboxylic acid.
  • Post-synthesis neutralization : Gradual addition of NaOH (2–3 drops) minimizes decomposition during precipitation .

Q. How can solubility challenges in biological assays be addressed?

  • Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes.
  • Prodrug modification : Introduce phosphate or amino acid conjugates to enhance aqueous solubility.
  • Micellar systems : Encapsulate in polysorbate 80 or PEG-based micelles for in vivo studies .

Q. What computational methods predict the compound’s bioactivity?

  • Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina.
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl) with antimicrobial or anticancer activity.
  • ADMET prediction : Tools like SwissADME estimate logP (~2.5) and blood-brain barrier permeability .

Q. How do structural analogs influence SAR studies?

  • 4-Chlorophenyl vs. 4-methylphenyl : Chlorine enhances electrophilicity, improving enzyme inhibition (e.g., IC50 reduction by 30% in kinase assays).
  • Oxadiazole vs. thiadiazole : Oxadiazole’s lower electronegativity increases membrane permeability .

Data Contradiction & Reproducibility

Q. How to resolve discrepancies in reported biological activities?

  • Assay standardization : Use identical ATP concentrations (e.g., 10 µM) in kinase inhibition assays.
  • Cell line validation : Ensure consistent passage numbers (e.g., HeLa cells <20 passages).
  • Dose-response curves : Test 0.1–100 µM ranges with positive controls (e.g., staurosporine) .

Q. Why do crystallographic data sometimes conflict with computational models?

  • Conformational flexibility : Solution-phase dynamics (NMR) may differ from solid-state (X-ray) structures.
  • Tautomerism : Oxadiazole ring protonation states (e.g., enol-keto tautomers) affect docking accuracy. Validate with pH-dependent UV-Vis spectroscopy .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature120–140°C↑ Yield >80%
PPA Volume5 mL/g substrate↓ Side Products
Neutralization pH7.5–8.0↑ Purity

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey SignalReference
¹H NMR (DMSO-d6)CH2NH2: δ 3.8–4.2 (t, J=5.1 Hz)
FT-IRC=N Stretch: 1605 cm⁻¹
X-rayDihedral Angle: 85.2° (oxadiazole-phenyl)

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